molecular formula C17H18ClNO2 B8150582 (S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150582
M. Wt: 303.8 g/mol
InChI Key: JJAXIAIIRRDVHS-INIZCTEOSA-N
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Description

(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate is a chiral compound of significant interest in medicinal chemistry and pharmaceutical research. It features a biphenyl scaffold, a structure that is a fundamental backbone in numerous biologically active compounds and marketed drugs due to its ability to interact with a variety of biological targets . The 3'-chloro substitution on one of the phenyl rings and the chiral (S)-configured ethyl 3-aminopropanoate side chain on the other make this molecule a valuable intermediate for the synthesis of more complex, target-specific molecules. Biphenyl derivatives are known to exhibit a wide range of biological activities, including serving as non-steroidal anti-inflammatory drugs (NSAIDs), antifungal, antibacterial, antimicrobial, and antitumor agents . The presence of the amino and ester functional groups provides versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships. This compound is intended for use in method development, hit-to-lead optimization, and as a building block in synthetic chemistry. It is supplied with high chiral purity. This product is for non-human research use only. It is not intended for diagnostic or therapeutic use. Strictly not for human or veterinary use.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[3-(3-chlorophenyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-21-17(20)11-16(19)14-7-3-5-12(9-14)13-6-4-8-15(18)10-13/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAXIAIIRRDVHS-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate, with the CAS number 2248091-66-7, is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H18_{18}ClNO2_2
  • Molecular Weight : 303.8 g/mol
  • Chirality : The compound features a chiral center, which can influence its biological activity significantly.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets. The presence of an amino group allows for hydrogen bonding with enzyme active sites, while the biphenyl structure contributes to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in critical biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1eE. coli ATCC 2592228.1 µg/mL
2dP. aeruginosa ATCC 2785314 µg/mL
4aS. epidermidis 75656.2 µg/mL

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics .

Anticancer Activity

Research has also investigated the anticancer potential of related compounds. In a study assessing various derivatives against prostate (PC3) and skin (A375) cancer cell lines, several compounds demonstrated promising cytotoxicity:

CompoundCell LineIC50_{50} Value (µg/mL)
Compound 3PC340.46
Compound 6A37528.94
CisplatinPC330.11

The results indicated that certain derivatives exhibited lower IC50_{50} values compared to cisplatin, suggesting their potential as effective anticancer agents .

Case Study: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various compounds, this compound was tested alongside known antibiotics. The compound's performance was measured using both MIC and minimum biofilm inhibitory concentration (MBIC). Results indicated that it effectively inhibited biofilm formation in Gram-negative bacteria at concentrations comparable to established antimicrobial agents .

Case Study: Cytotoxicity in Cancer Research

Another significant study focused on the cytotoxic effects of this compound in cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, leading to cell cycle arrest and reduced viability in a dose-dependent manner .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research
    • The compound has been explored for its potential anticancer properties. Studies indicate that similar compounds with biphenyl structures exhibit cytotoxic effects against various cancer cell lines. This suggests that (S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate could be a candidate for further development in anticancer therapies.
  • Antimicrobial Activity
    • Case studies have shown that analogs of this compound demonstrate significant antimicrobial activity. For instance, compounds derived from similar structures have been tested against bacterial strains, yielding promising results in inhibiting growth and biofilm formation .

Biological Research

  • Enzyme Inhibition Studies
    • The compound has been utilized in studies investigating enzyme inhibition mechanisms. Its ability to interact with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.
  • Neuropharmacology
    • Research indicates that compounds with similar amine functionalities can influence neurotransmitter systems. This opens avenues for exploring this compound in neuropharmacological studies, particularly related to mood disorders and neurodegenerative diseases.

Material Science

  • Polymer Chemistry
    • The compound's structural characteristics make it suitable for incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research has demonstrated that incorporating such compounds can lead to the development of advanced materials with tailored functionalities.
  • Nanotechnology
    • In nanotechnology applications, the compound can serve as a building block for synthesizing nanoparticles with specific surface properties. These nanoparticles have potential uses in drug delivery systems and diagnostic imaging.

Data Table: Summary of Applications

Application AreaSpecific Use CaseSupporting Study/Reference
PharmaceuticalAnticancer agent potential
Antimicrobial activity
Biological ResearchEnzyme inhibition studies
Neuropharmacological applications
Material ScienceEnhancement of polymer properties
Synthesis of functional nanoparticles

Comparison with Similar Compounds

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid

  • Key Differences: Substitution at the 4-position of the biphenyl (vs. 3-position in the target compound), altering steric and electronic profiles . Presence of a propanoic acid group (vs.
  • Data: Property Value Molecular Formula C₂₀H₂₂ClNO₄ Molecular Weight 375.85 g/mol Key Applications Intermediate for chiral drugs Hazard Statements H302, H315, H319, H335

Ethyl 3-{1-[(3-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate

  • Additional cyano and methyl groups modify electronic properties and metabolic stability.
  • Data :

    Property Value
    Molecular Formula C₂₅H₂₂ClN₅O₂
    Molecular Weight 472.93 g/mol
    Key Applications Anticancer and kinase inhibitors

Analogues with Simplified Aromatic Systems

Methyl (3S)-3-amino-3-phenylpropanoate

  • Key Differences :
    • Replaces the biphenyl system with a single phenyl group , reducing molecular complexity and lipophilicity .
    • Lacks halogen substituents, diminishing electronic effects.
  • Data: Property Value Molecular Formula C₁₀H₁₃NO₂ Molecular Weight 179.22 g/mol Key Applications Chiral reagent in peptide synthesis

Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride

  • Key Differences :
    • 3-chlorophenyl substituent (vs. 3'-chloro-biphenyl), limiting conjugation effects .
    • Hydrochloride salt form enhances aqueous solubility.
  • Data: Property Value Molecular Formula C₁₀H₁₃Cl₂NO₂ Molecular Weight 250.12 g/mol Key Applications Pharmaceutical intermediate

Analogues with Functional Group Variations

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

  • Key Differences: Iodo substituent (vs. Higher molecular weight due to iodine (127 g/mol vs. 35.5 g/mol for Cl).
  • Data: Property Value Molecular Formula C₁₁H₁₅ClINO₂ Molecular Weight 363.60 g/mol

Compound 43 (Ethyl -3-(4'-chloro-6-(2-chloronicotinamido)-[1,1'-biphenyl]-3-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate)

  • Key Differences :
    • Nicotinamide and dioxoisoindolinyl groups introduce hydrogen-bonding capacity and rigidity .
    • Dual chlorine atoms enhance electrophilicity.
  • Data :

    Property Value
    Synthesis Yield 63%
    Purification Method Flash chromatography (n-pentane/EtOAc)

Preparation Methods

Reduction and Esterification via Stannous Chloride

The intermediate α,β-unsaturated acid undergoes alkylidene reduction using stannous chloride (SnCl₂) in ethanol. This step achieves dual objectives:

  • Reduction of the double bond : SnCl₂ acts as a Lewis acid, facilitating hydride transfer from formate ions in TEAF to saturate the α,β-unsaturated system.

  • Esterification : The carboxylic acid group is simultaneously esterified by ethanol, yielding ethyl 3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate.

Reaction Conditions and Yield

ParameterValue
Temperature60–65°C
SolventEthanol
CatalystSnCl₂ (2.5 equiv)
Reaction Time3–4 hours
Yield78–85%

This method is notable for its simplicity and avoidance of isolation steps, as the intermediate acid is directly converted to the ester.

Palladium-Catalyzed Suzuki Coupling for Biphenyl Assembly

The 3'-chloro-[1,1'-biphenyl] moiety is frequently constructed via Suzuki-Miyaura cross-coupling, which connects aryl halides with boronic acids. For the target compound, 3-bromochlorobenzene is coupled with 3-biphenylboronic acid using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as catalysts.

Optimization of Coupling Conditions

Key parameters influencing the reaction include:

  • Base : Potassium carbonate (K₂CO₃) ensures deprotonation of the boronic acid.

  • Solvent : A mixture of toluene and water (3:1) enhances solubility and catalytic activity.

  • Temperature : 80–90°C promotes efficient coupling without side reactions.

Representative Data

Aryl HalideBoronic AcidCatalyst LoadingYield
3-Bromochlorobenzene3-Biphenylboronic Acid2 mol% Pd(OAc)₂92%

This step is critical for introducing the chloro-substituted biphenyl framework, which is subsequently functionalized with the aminopropanoate side chain.

Enantioselective Synthesis of the (S)-Configuration

Achieving the desired (S)-stereochemistry requires chiral induction or resolution. Two predominant strategies are employed:

Chiral Auxiliary-Mediated Synthesis

The use of (S)-proline-derived auxiliaries enables asymmetric alkylation of the propanoate ester. For example, ethyl 3-oxo-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate is treated with a chiral lithium amide base, inducing enantioselective deprotonation and subsequent amination.

Kinetic Resolution via Enzymatic Hydrolysis

Racemic ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate is subjected to hydrolysis using lipase enzymes (e.g., Candida antarctica lipase B), which selectively cleave the (R)-enantiomer’s ester group. The remaining (S)-ester is isolated with high enantiomeric excess (ee > 98%).

Comparative Performance of Resolution Methods

Methodee (%)YieldCost Efficiency
Chiral Auxiliary9560%Moderate
Enzymatic Resolution9845%High

Industrial-Scale Manufacturing Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. A representative protocol from industrial settings involves:

Telescoped Reduction-Esterification

In a single reactor, the nitro precursor (3'-chloro-[1,1'-biphenyl]-3-nitropropanoic acid) is reduced using hydrogen gas (H₂) over a Raney nickel catalyst, followed by in situ esterification with ethanol. This telescoped process avoids intermediate isolation, reducing waste and processing time.

Process Parameters

StepConditions
Reduction50°C, 10 bar H₂, 4 hours
EsterificationH₂SO₄ (cat.), reflux, 6 hrs
Overall Yield82%

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the final product include enantiomeric purity, residual solvents, and heavy metal content.

Chiral HPLC Analysis

A Chiralpak IC column (250 × 4.6 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase resolves (S)- and (R)-enantiomers, confirming ee > 99%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.0 Hz, 1H, biphenyl), 7.58–7.42 (m, 6H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85 (t, J = 6.5 Hz, 1H, CHNH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₇H₁₈ClNO₂ [M+H]⁺: 304.1004, found: 304.1001 .

Q & A

Q. What are the optimal synthetic routes for (S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis of this chiral compound likely involves asymmetric catalysis or resolution. Key steps include:

  • Suzuki-Miyaura coupling to construct the biphenyl scaffold using a 3-chlorophenyl boronic acid derivative and a halogenated precursor.
  • Enantioselective amination via chiral catalysts (e.g., BINAP-metal complexes) to introduce the amino group while retaining stereochemical integrity .
  • Esterification under mild conditions (e.g., DCC/DMAP coupling) to avoid racemization.
    To ensure enantiomeric purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with standards. Polarimetric analysis or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can further validate configuration .

Q. How should researchers characterize the compound’s physicochemical properties given limited literature data?

Methodological Answer: Adopt a systematic approach:

  • Melting point and thermal stability : Use differential scanning calorimetry (DSC) under nitrogen to determine decomposition temperatures.
  • Solubility : Perform shake-flask experiments in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol) .
  • LogP : Measure via reversed-phase HPLC or octanol-water partitioning assays.
  • Hygroscopicity : Conduct dynamic vapor sorption (DVS) studies.
    For spectral characterization, combine FT-IR (amide/ester C=O stretches), NMR (¹H/¹³C, DEPT for stereochemistry), and HRMS (exact mass validation) .

Q. What experimental designs are recommended to assess stability under storage and reaction conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base, pH 1–12) over 1–4 weeks. Monitor degradation via HPLC-MS to identify major impurities .
  • Long-term stability : Use ICH Q1A(R2) protocols with controlled humidity (25°C/60% RH, 40°C/75% RH).
  • Reaction compatibility : Test inert (argon) vs. oxidative atmospheres during synthetic steps. For biphenyl systems, monitor for dechlorination or aryl-aryl bond cleavage .

Advanced Research Questions

Q. How can enantiomer-specific biological activity be systematically evaluated?

Methodological Answer:

  • Enzyme inhibition assays : Use purified target enzymes (e.g., aminotransferases) with both (S)- and (R)-enantiomers. Measure IC₅₀ values via fluorometric or spectrophotometric kinetic assays.
  • Cell-based studies : Compare cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in enantiomer-treated vs. control cells.
  • In vivo models : Administer enantiomers separately in rodent PK/PD studies. Monitor plasma concentrations (LC-MS/MS) and correlate with efficacy/toxicity endpoints .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting logP or bioactivity values)?

Methodological Answer:

  • Meta-analysis : Compile datasets from peer-reviewed studies and identify variables (e.g., assay pH, solvent systems, impurity profiles).
  • Reproducibility testing : Replicate key experiments under standardized conditions (e.g., OECD guidelines for logP determination).
  • Multivariate statistics : Apply principal component analysis (PCA) to isolate confounding factors (e.g., solvent polarity, temperature) .

Q. What environmental fate studies are critical for assessing ecological risks?

Methodological Answer:

  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous and soil matrices. Identify breakdown products via GC-MS.
  • Biodegradation : Use OECD 301D (closed bottle test) with activated sludge. Monitor BOD₅ and TOC removal.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish models (e.g., OECD 305) .

Q. Which advanced analytical methods are recommended for quantifying trace levels in complex matrices?

Methodological Answer:

  • LC-MS/MS with isotope dilution : Use deuterated or ¹³C-labeled internal standards to correct matrix effects.
  • MIP-based SPE : Develop molecularly imprinted polymers for selective extraction from biological/environmental samples.
  • Chiral CE : Capillary electrophoresis with cyclodextrin additives for enantiomeric resolution at low concentrations .

Q. How can derivatives be synthesized to probe structure-activity relationships (SAR)?

Methodological Answer:

  • Amino group modifications : Acylate with chloroformates or perform reductive alkylation (NaBH₃CN) to create secondary/tertiary amines.
  • Biphenyl substitutions : Introduce electron-withdrawing (NO₂) or donating (OMe) groups at the 4' position via directed ortho-metalation.
  • Ester hydrolysis : Convert to the free acid under basic conditions (LiOH/THF/H₂O) for salt formation or peptide coupling .

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